2-Bromo-N-cyclopropyl-N-ethylacetamide
Description
2-Bromo-N-cyclopropyl-N-ethylacetamide is a brominated acetamide derivative featuring a tertiary amide structure with cyclopropyl and ethyl substituents on the nitrogen atom. Its molecular formula is C₇H₁₁BrNO, and its calculated molecular weight is 205.08 g/mol (based on structural analysis). This compound is structurally analogous to intermediates used in pharmaceutical synthesis (e.g., impurities listed in pharmaceutical guidelines ), suggesting applications in drug development or agrochemical research.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOMGDQRTYUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-cyclopropyl-N-ethylacetamide involves the bromination of N-cyclopropyl-N-ethylacetamide. The reaction is typically carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
2-Bromo-N-cyclopropyl-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-N-cyclopropyl-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-N-cyclopropyl-N-ethylacetamide with structurally related bromoacetamides, emphasizing differences in substituents, molecular properties, and inferred reactivity:
Key Observations:
Steric Effects: The cyclopropyl group in the target compound introduces moderate steric hindrance compared to the bulkier cyclohexyl (C₁₀H₁₇BrNO) or benzyl (C₁₁H₁₄BrNO) substituents . This may facilitate nucleophilic substitution at the bromine site. In contrast, the methyl group in 2-bromo-N-ethyl-N-methylacetamide (C₅H₉BrNO) offers minimal steric resistance, likely accelerating reaction kinetics .
Electronic Effects: The cyclopropyl group’s electron-donating nature (via sigma-adjacent hyperconjugation) may slightly activate the acetamide carbonyl, enhancing electrophilicity .
Pharmaceutical Relevance :
- Impurities like MM0078.03 (C₁₄H₁₀BrN₂O₄) highlight the role of electron-withdrawing substituents (e.g., nitro, phenylcarbonyl) in modulating reactivity for specific synthetic pathways .
Solubility: The cyclopropyl derivative (C₇H₁₁BrNO) is expected to exhibit lower hydrophobicity than the benzyl analog (C₁₁H₁₄BrNO) but higher than the methyl/ethyl variants, impacting solvent compatibility .
Research Implications
While direct experimental data (e.g., kinetic studies, solubility measurements) are unavailable in the provided evidence, structural analysis suggests that This compound occupies a unique niche between highly reactive linear analogs (e.g., N-ethyl-N-methyl) and sterically hindered/stable derivatives (e.g., N-benzyl). Its strained cyclopropyl group may favor applications requiring controlled reactivity, such as selective alkylation in drug synthesis. Further studies are needed to validate its thermodynamic stability and synthetic utility relative to its peers.
Biological Activity
2-Bromo-N-cyclopropyl-N-ethylacetamide (C7H12BrNO) is an organic compound notable for its unique structural characteristics, including a bromine atom and a cyclopropyl group. Its biological activity has drawn interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
This compound is synthesized through the bromination of N-cyclopropyl-N-ethylacetamide. The compound appears as a white to off-white crystalline powder with a molecular weight of 206.08 g/mol. Its structure can be represented as follows:
- Molecular Formula : C7H12BrNO
- IUPAC Name : this compound
- Canonical SMILES : CCN(C1CC1)C(=O)CBr
The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromine atom facilitates electrophilic substitution reactions, while the amide group allows for hydrogen bonding with biological molecules. These interactions can modulate enzyme or receptor activities, leading to various biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, potentially affecting signal transduction pathways.
Biological Activity and Research Findings
Research on this compound has revealed several significant findings regarding its biological activity:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Cytotoxic Effects : In vitro studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. This is particularly relevant in the context of developing new anticancer therapies.
- Neuropharmacological Effects : The compound has been investigated for its potential neuropharmacological effects, particularly its influence on neurotransmitter systems.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of a specific enzyme involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in neuronal cultures.
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 2-Bromo-N,N-diethylacetamide | Diethyl groups instead of cyclopropyl | Similar enzyme inhibition |
| 2-Chloro-N-cyclopropyl-N-ethylacetamide | Chlorine instead of bromine | Potentially lower antimicrobial activity |
| 2-Bromo-N-ethylacetamide | Lacks cyclopropyl group | Less sterically hindered |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
